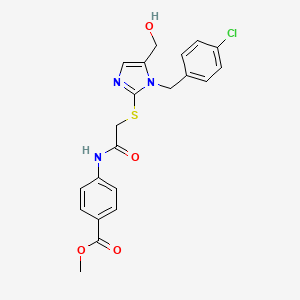

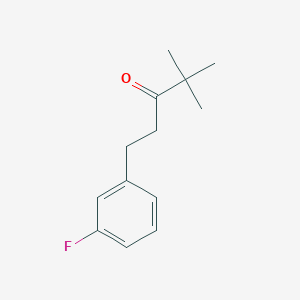

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluorophenyl)-4,4-dimethylpentan-3-one is a useful research compound. Its molecular formula is C13H17FO and its molecular weight is 208.276. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorinating Agents and Molecular Reactivity

The research by Umemoto et al. (2010) explores the synthesis and applications of fluorinating agents, focusing on phenylsulfur trifluorides with enhanced thermal stability and resistance to hydrolysis. These agents, including 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, exhibit superior deoxofluorinating capabilities compared to existing reagents, facilitating high-yield fluorination of alcohols, aldehydes, enolizable and non-enolizable ketones, carboxylic groups, and conversion of C(=S) and CH(3)SC(=S)O groups to CF(2) and CF(3)O groups, respectively. This study highlights the significant potential of these compounds in academic and industrial applications for introducing fluorine atoms into molecules, enhancing their properties for various applications, including drug discovery (Umemoto, Singh, Xu, & Saito, 2010).

Molecular Structure and Photophysical Properties

Saeed et al. (2011) report on the synthesis, structural, and vibrational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, prepared by reacting 4-fluorobenzoyl isothiocyanate with isomeric fluoroanilines. The study provides insight into the conformational properties of these compounds, analyzing their structure using X-ray diffraction, vibrational spectra, and theoretical calculations. The findings contribute to understanding the molecular behavior of fluorinated compounds, which is crucial for their application in various scientific research fields, including material science and medicinal chemistry (Saeed, Erben, Shaheen, & Flörke, 2011).

Fluorescent Probes for pH and Solvent Protonicity

Maus and Rurack (2000) delve into the design and application of 4-dimethylamino-4′-cyano-substituted biphenyls as highly sensitive and versatile fluorescent probes for monitoring pH and solvent protonicity. These probes, characterized by photoinduced intramolecular charge transfer, exhibit significant potential for ratiometric and "self-calibrating" fluorosensing in various solvent environments. This research underscores the importance of structural tuning in developing effective fluorescent probes for biological and chemical research, offering tools for precise environmental and intracellular pH measurements (Maus & Rurack, 2000).

Advanced Materials and Catalysis

Van den Broeke et al. (2002) explore the development of a fluorous room-temperature ionic liquid, showcasing its application in catalyst recycling. The study highlights the ionic liquid's ability to serve as a solvent for homogeneous hydrosilylation reactions, offering efficient catalyst recycling with high retention of activity. This research opens avenues for sustainable chemical processes, emphasizing the role of novel ionic liquids in promoting eco-friendly and cost-effective methodologies in catalysis and material science (van den Broeke, Winter, Deelman, & van Koten, 2002).

Properties

IUPAC Name |

1-(3-fluorophenyl)-4,4-dimethylpentan-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO/c1-13(2,3)12(15)8-7-10-5-4-6-11(14)9-10/h4-6,9H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHMDQBTYQKABMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC1=CC(=CC=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2524689.png)

![N-(3-acetylphenyl)-2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2524694.png)

![N-(2-chlorobenzyl)-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2524695.png)

![N'-[3,5-dichloro-4-(2-chloro-4-nitrophenoxy)phenyl]sulfonylpyridine-2-carboximidamide](/img/structure/B2524696.png)

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-hydroxyethyl]-](/img/structure/B2524702.png)

![2-[2-Methoxy-4-(prop-1-en-1-yl)phenoxymethyl]oxirane](/img/structure/B2524704.png)

![2-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]-4-fluorophenyl furan-2-carboxylate](/img/structure/B2524708.png)